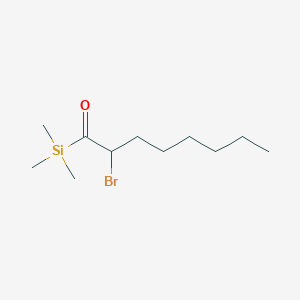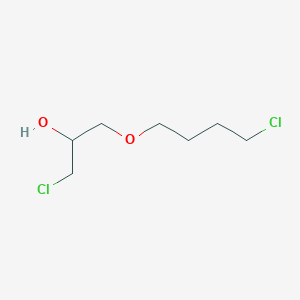
Pentadec-10-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-10-en-2-one is an organic compound with the molecular formula C15H28O It is a ketone with a long aliphatic chain and a double bond at the tenth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-10-en-2-one can be synthesized through several methods. One common approach involves the oxidation of pentadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method involves the aldol condensation of decanal with acetone, followed by dehydration to form the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentadec-10-en-2-ol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Pentadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to pentadec-10-en-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentadec-10-enoic acid.
Reduction: Pentadec-10-en-2-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Pentadec-10-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of pentadec-10-en-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases, which are involved in the inflammatory pathway. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
Pentadec-10-enoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Pentadec-10-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Hexadec-10-en-2-one: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness
Pentadec-10-en-2-one is unique due to its specific placement of the double bond and the ketone group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
58257-60-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-10-en-2-one |
InChI |
InChI=1S/C15H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h6-7H,3-5,8-14H2,1-2H3 |
InChI Key |
PBEJZRQSUJBPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)

![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)




![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

